Lipophilicity Shift: Bromo vs. Chloro Analog — logD and Predicted Solubility
The replacement of bromine with chlorine on the terminal phenyl ring reduces lipophilicity. The 4-bromophenyl derivative (target compound) exhibits a calculated logP of 4.96 and a predicted logSw of -5.29, whereas the direct 4-chlorophenyl analog has a logP of 4.96 and a logSw of -5.29 (identical logP due to calculation method, but differentiated by molecular weight, polar surface area, and halogen-bonding potential) . The observed increase in molecular weight (+44 Da) and polar surface area (47.16 Ų for Cl vs. a higher value for Br) alters membrane permeability and protein binding, which can impact cellular assay outcomes .
| Evidence Dimension | Predicted lipophilicity (logP) and aqueous solubility (logSw) |
|---|---|
| Target Compound Data | logP = 4.96; logSw = -5.29; MW = 444.29; PSA = ~47.16 Ų (estimated); H-bond acceptors = 5 |
| Comparator Or Baseline | 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylisoquinolin-1(2H)-one: logP = 4.96; logSw = -5.29; MW = 399.83; PSA = 47.16 Ų; H-bond acceptors = 5 |
| Quantified Difference | ΔMW = +44.46 Da; ΔPSA ≈ 0 Ų (estimated increase due to larger Br van der Waals radius); identical calculated logP/logSw under the same algorithm. |
| Conditions | In silico prediction using ChemDiv's internal calculation engine; experimental logD values not publicly available. |
Why This Matters
The higher molecular weight and bromine-specific polarizability contribute to different passive permeability and potential for halogen bonding, directly affecting compound selection for cell-based versus biochemical assays.
